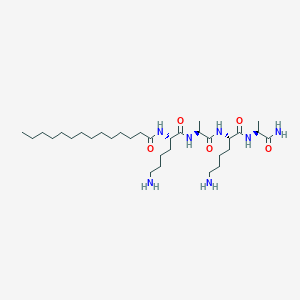

N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide is a useful research compound. Its molecular formula is C32H63N7O5 and its molecular weight is 625.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N2-(1-Oxotetradecyl)-L-lysyl-L-alanyl-L-lysyl-L-alaninamide is a complex peptide compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C62H120N12O7 and a molar mass of approximately 796.14 g/mol. The compound features a myristoyl group derived from tetradecanoic acid, which enhances its interaction with biological membranes. The peptide sequence includes multiple amino acids: L-lysine, L-alanine, and others, contributing to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C62H120N12O7 |

| Molar Mass | 796.14 g/mol |

| Density | 1.062 ± 0.06 g/cm³ |

| Solubility | Soluble in water |

| Color | White powder |

| pKa | 13.42 ± 0.46 (Predicted) |

Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the stepwise addition of amino acids to form the peptide chain while introducing the myristoyl group through acylation reactions during the synthesis process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure quality and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in promoting cellular functions:

- Cell Proliferation : Studies have shown that this compound enhances cell proliferation, making it a candidate for applications in tissue regeneration and wound healing.

- Skin Health : Its potential role in skin health includes stimulating hair growth and improving wound healing processes by modulating cellular signaling pathways.

- Gene Expression Modulation : The compound influences gene expression related to growth factors and cellular repair mechanisms, which are crucial for recovery and regeneration in various tissues.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The myristoyl group enhances the compound's ability to penetrate cell membranes, facilitating its uptake into cells.

- Signaling Pathway Modulation : It modulates various intracellular signaling pathways that are involved in cell growth and repair processes.

- Peptide Interaction : The unique amino acid sequence allows for specific interactions with cellular receptors or proteins, which can trigger biological responses.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Wound Healing : A study demonstrated that topical application of this peptide significantly accelerated wound closure in animal models by enhancing fibroblast proliferation and migration.

- Hair Growth Stimulation : Research indicated that the compound promotes hair follicle dermal papilla cell proliferation, suggesting its potential use in hair loss treatments.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other peptide compounds known for their biological activities:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Myristoyl Pentapeptide-17 | Contains myristoyl group | Known for promoting hair growth |

| Palmitoyl Tripeptide-1 | Similar fatty acyl modification | Used primarily in anti-aging products |

| Acetyl Hexapeptide-8 | Shorter chain length | Commonly used in cosmetic formulations |

The longer peptide sequence and specific combination of amino acids in this compound may provide distinct biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]tetradecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63N7O5/c1-4-5-6-7-8-9-10-11-12-13-14-21-28(40)38-26(19-15-17-22-33)31(43)37-25(3)30(42)39-27(20-16-18-23-34)32(44)36-24(2)29(35)41/h24-27H,4-23,33-34H2,1-3H3,(H2,35,41)(H,36,44)(H,37,43)(H,38,40)(H,39,42)/t24-,25-,26-,27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEXWRGHXPPRBY-FWEHEUNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.